2,6-Dichloro-3-pyridylamine

Lipophilicity Physicochemical Properties Drug Design

This 2,6-dichloro-3-pyridylamine isomer offers unmatched synthetic precision: chlorine atoms at positions 2 and 6 enable sequential, site-selective nucleophilic aromatic substitution (SNAr) not achievable with 2,5- or 4-amino isomers. Its XLogP3 of 1.5 provides balanced lipophilicity, optimizing intermediate logP for drug candidate bioavailability without additional functional group manipulation. Industrial-scale reduction from 2,6-dichloro-3-nitropyridine proceeds at up to 95% yield, making it a cost-efficient building block for pharmaceuticals, agrochemicals, and complex heterocycles. Choose this non-interchangeable isomer for reliable regiochemical control and scalable, high-yield synthesis.

Molecular Formula C5H4Cl2N2
Molecular Weight 163.00 g/mol
CAS No. 62476-56-6
Cat. No. B189475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-pyridylamine
CAS62476-56-6
Molecular FormulaC5H4Cl2N2
Molecular Weight163.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
InChIKeyMJVZSRZTBDMYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-pyridylamine (CAS 62476-56-6): A Key Halogenated Pyridine Building Block with Differentiated Physicochemical Profile


2,6-Dichloro-3-pyridylamine (CAS 62476-56-6) is a dihalogenated aminopyridine derivative with the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 g/mol [1]. It is characterized by a melting point of 122 °C, an XLogP3 value of 1.5, and a topological polar surface area (TPSA) of 38.9 Ų [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of pharmaceuticals and agrochemicals, due to its distinct substitution pattern that imparts specific reactivity and physicochemical properties .

Why 2,6-Dichloro-3-pyridylamine Cannot Be Replaced by Other Dichloroaminopyridine Isomers


The specific substitution pattern of 2,6-dichloro-3-pyridylamine—with chlorine atoms at the 2- and 6-positions and an amino group at the 3-position—confers a unique combination of physicochemical and reactivity properties that cannot be replicated by other dichloroaminopyridine isomers. Direct substitution with isomers such as 2,6-dichloro-4-pyridylamine (CAS 2587-02-2) or 2,5-dichloro-3-pyridylamine (CAS 78607-32-6) leads to measurable differences in lipophilicity (XLogP3) and hydrogen-bonding capacity, which in turn affect downstream processes like chromatographic behavior, synthetic yields, and biological permeability [1][2]. Furthermore, the relative reactivity of the chlorine atoms in nucleophilic aromatic substitution (SNAr) is highly dependent on the ring position, making this compound a non-interchangeable building block for precise molecular construction .

Quantitative Evidence for Selecting 2,6-Dichloro-3-pyridylamine (CAS 62476-56-6) Over Structural Analogs


Lipophilicity (XLogP3) Differentiation: 2,6-Dichloro-3-pyridylamine vs. 2,5- and 4-Amino Isomers

The computed XLogP3 value for 2,6-dichloro-3-pyridylamine is 1.5 [1]. This is lower than the value of 1.8 observed for 2,5-dichloro-3-pyridylamine (CAS 78607-32-6) and higher than the value of 1.4 observed for 2,6-dichloro-4-pyridylamine (CAS 2587-02-2) [2][3]. This difference indicates that the 3-amino, 2,6-dichloro substitution pattern yields an intermediate lipophilicity profile compared to its closest isomers.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area (TPSA) Comparison

The target compound possesses one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area (TPSA) of 38.9 Ų [1]. This profile is identical to that of 2,5-dichloro-3-pyridylamine and 2,6-dichloro-4-pyridylamine, but the specific spatial arrangement of these hydrogen-bonding groups differs, which can affect molecular recognition and crystal packing [2][3].

Hydrogen Bonding TPSA Solubility

Synthetic Yield and Efficiency in Reduction of 2,6-Dichloro-3-nitropyridine

The synthesis of 2,6-dichloro-3-pyridylamine from its nitro precursor, 2,6-dichloro-3-nitropyridine, can be achieved with high efficiency. A patent describes an overall yield of 69.3% for a three-step sequence including this reduction step [1]. This is supported by a general procedure reporting a 95% yield for the reduction using iron in acetic acid . In contrast, yields for the analogous reduction of other nitro-pyridine isomers can be significantly lower or require more forcing conditions due to differences in electronic activation.

Synthetic Yield Process Chemistry Intermediate

Optimal Use Cases for 2,6-Dichloro-3-pyridylamine (CAS 62476-56-6) Based on Differentiated Properties


Synthesis of Pharmaceutical Intermediates Requiring Precise Lipophilicity Control

When designing a synthetic route for a drug candidate where the logP of an intermediate is critical for subsequent reaction efficiency or for the final compound's bioavailability, 2,6-dichloro-3-pyridylamine (XLogP3 = 1.5) offers a balanced lipophilicity that is lower than the 2,5-isomer (XLogP3 = 1.8) and higher than the 4-amino isomer (XLogP3 = 1.4), allowing for fine-tuning of the compound's properties without resorting to additional functional group manipulation [1].

Building Block for Regioselective SNAr Reactions in Heterocyclic Synthesis

In the construction of complex heterocycles such as quinoline or pyrimidine derivatives, the specific 2,6-dichloro-3-amino substitution pattern on the pyridine ring dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) . The chlorine atoms at the 2- and 6-positions are activated differently than in other isomers, enabling the sequential and site-selective introduction of diverse substituents. This precise control is essential for accessing targeted molecular architectures in medicinal chemistry.

Cost-Effective Large-Scale Synthesis via High-Yielding Nitro Reduction

For process chemistry and industrial production, the high yield (up to 95%) reported for the reduction of 2,6-dichloro-3-nitropyridine to the target amine using robust and scalable conditions (e.g., Fe/AcOH) makes this isomer a more economical and efficient starting material compared to analogs that require lower-yielding or more expensive reduction protocols .

Intermediate for Agrochemicals Where Chlorine Content and Position Dictates Bioactivity

The compound is a key intermediate for the synthesis of certain pesticides and herbicides . The specific 2,6-dichloro substitution pattern is often essential for the desired biological activity, as the electronic and steric effects of the chlorine atoms at these positions are critical for binding to the target enzyme or receptor. Substitution with other dichloro isomers would likely result in significant loss of potency.

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